molecular formula C7H12O4 B12284634 1,5,7,11-Tetraoxaspiro[5.5]undecane CAS No. 24472-02-4

1,5,7,11-Tetraoxaspiro[5.5]undecane

Cat. No.: B12284634
CAS No.: 24472-02-4
M. Wt: 160.17 g/mol
InChI Key: PCEBNPHEKQSKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,7,11-Tetraoxaspiro[5.5]undecane is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24472-02-4

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

1,5,7,11-tetraoxaspiro[5.5]undecane

InChI

InChI=1S/C7H12O4/c1-3-8-7(9-4-1)10-5-2-6-11-7/h1-6H2

InChI Key

PCEBNPHEKQSKKT-UHFFFAOYSA-N

Canonical SMILES

C1COC2(OC1)OCCCO2

Related CAS

42954-97-2

Origin of Product

United States

Classification Within Spiroorthocarbonate Chemistry and Expanding Monomer Families

1,5,7,11-Tetraoxaspiro[5.5]undecane is classified as a spiroorthocarbonate. evitachem.com This class of compounds is characterized by a central quaternary carbon atom double-bonded to two oxygen atoms within a cyclic system. The "spiro" designation indicates the presence of two rings connected by a single common atom, in this case, the central carbon of the orthocarbonate group. ontosight.ai

This compound is a prominent member of the "expanding monomer" family. evitachem.comwikipedia.org Expanding monomers are a unique class of molecules that, contrary to most monomers, increase in volume during polymerization. wikipedia.org This unusual property is highly desirable in many applications as it can counteract the intrinsic shrinkage that typically occurs when monomers form polymers. This shrinkage can lead to internal stress, micro-cracking, and dimensional inaccuracy in the final product.

Fundamental Structural Characteristics and Their Influence on Reactivity

The key to the expanding nature of 1,5,7,11-tetraoxaspiro[5.5]undecane lies in its bicyclic structure. The molecule consists of two six-membered rings fused at a central spiro-carbon atom, with four oxygen atoms integrated into the rings. ontosight.ai This strained ring system possesses a higher density compared to the resulting linear polymer chain.

During polymerization, typically a ring-opening polymerization, the strained spirocyclic structure undergoes a transformation. wikipedia.org One of the rings opens, leading to a less compact, linear polymer structure. This change from a dense, cyclic monomer to a more open, linear polymer chain results in a net increase in volume. The reactivity of the molecule is centered on the susceptibility of the acetal (B89532) linkages to cationic or radical initiators, which trigger the ring-opening process. evitachem.comresearchgate.net

Broad Research Interest in Polymer Science and Advanced Materials Development

Epoxidation-Based Synthesis Routes

Epoxidation serves as a key strategy in the synthesis of spiroorthocarbonates, often involving the initial formation of an epoxide ring which is subsequently opened and cyclized to form the desired spirocyclic system.

Utilizing Dioxirane Precursors with Organic Peracids

One approach to synthesizing derivatives of this compound involves the use of dioxiranes, which are potent oxidizing agents. While direct synthesis of the parent compound via this method is not extensively documented, the principle can be applied to create complex spirocyclic structures. The reaction typically involves the epoxidation of a suitable unsaturated precursor using a dioxirane, which can be generated in situ from a ketone and a peracid like peroxyacetic acid. The resulting epoxide can then undergo further reactions to form the spiroorthocarbonate structure. This method is particularly useful for creating specialized derivatives with specific functionalities. google.com

Transesterification Processes for Spiroorthocarbonate Formation

Transesterification is a widely employed and versatile method for synthesizing spiroorthocarbonates. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com This process involves the reaction of a diol with a dialkyl carbonate or a cyclic carbonate, typically in the presence of a catalyst.

Derivatization from Unsaturated Cyclohexenyl Precursors

A common pathway to spiroorthocarbonates related to the this compound framework involves the use of unsaturated cyclohexenyl precursors. For instance, the reaction of a cyclohexene-derived diol with a suitable carbonate source can yield the spiroorthocarbonate structure. The choice of catalyst is crucial for an efficient reaction and can range from basic catalysts like sodium methoxide (B1231860) to organometallic compounds. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com

Condensation Reactions for Specific this compound Derivatives

Condensation reactions provide a direct and efficient route to various this compound derivatives. ontosight.ai These reactions typically involve the acid-catalyzed reaction of a ketone or an aldehyde with a suitable polyol.

For example, the synthesis of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane is achieved through the condensation of acrolein with pentaerythritol (B129877). wikipedia.org Similarly, other derivatives can be prepared by reacting a ketone like cyclohexanone (B45756) with a diol such as 1,3-propanediol (B51772) in the presence of a catalyst like zirconium chloride. A notable example is the synthesis of a DOPO-based spiroorthocarbonate, where 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) is reacted with other components to create a flame-retardant additive for polymers. tandfonline.comresearchgate.net

Reactant 1Reactant 2CatalystProductReference
AcroleinPentaerythritolAcid3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane wikipedia.org
Cyclohexanone1,3-PropanediolZirconium chloride1,5-Dioxaspiro[5.5]undecane
DOPO-based precursors--DOPO-based spiroorthocarbonate tandfonline.comresearchgate.net

Novel Catalytic Approaches in Monomer Synthesis

The development of new and efficient catalytic systems is a continuous focus in the synthesis of spiroorthocarbonate monomers. researchgate.net The goal is to achieve high yields and selectivity under mild reaction conditions.

Recent research has explored the use of various catalysts for the coupling of carbon dioxide with epoxides to form cyclic carbonates, which are key intermediates in some spiroorthocarbonate syntheses. rsc.orgrsc.org These catalysts include ionic liquids and metal-free organocatalysts. rsc.orgrsc.org While not a direct synthesis of this compound, these advancements in catalytic science are crucial for the broader field of spiroorthocarbonate production, offering greener and more atom-economical routes. researchgate.netrsc.org The insights gained from these studies can potentially be adapted for the synthesis of the target spiro compound and its derivatives.

Spectroscopic Characterization Techniques for Polymer Structure Elucidation

Spectroscopic methods are fundamental to confirming the structure and purity of chemical compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Elemental Analysis provides a comprehensive verification of its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum of this compound is expected to be relatively simple. The hydrogen atoms on the carbons adjacent to the oxygen atoms (positions 2, 4, 8, 10) and those on the central cyclohexane-like ring (positions 3, 9) would produce distinct signals. The integration of these signals would correspond to the number of protons in each unique environment, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, confirming the connectivity of the carbon skeleton.

¹³C NMR: The carbon spectrum would complement the proton data. It is expected to show a unique signal for the central spiro carbon (C6), distinct signals for the methylene (B1212753) carbons within the two dioxane rings, and a signal for the carbons in the central ring. The chemical shifts of these signals are indicative of their bonding environment, particularly the influence of the electronegative oxygen atoms.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the key functional groups are the C-O-C ether linkages of the acetal (B89532) groups and the C-H bonds of the alkane structure.

Expected characteristic absorption bands in the IR spectrum would include:

C-H Stretching: Strong absorptions typically in the 2850-3000 cm⁻¹ region, characteristic of saturated C-H bonds.

C-O Stretching: Strong and distinct bands in the 1000-1250 cm⁻¹ region, which are characteristic of the C-O-C acetal system. The spirocyclic nature of the molecule may lead to a complex and unique pattern in this fingerprint region.

Data from the isomer 2,4,8,10-Tetraoxaspiro[5.5]undecane shows characteristic C-O stretching bands, providing a reference for the vibrations expected from the tetraoxaspiro[5.5]undecane core.

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound, with a molecular formula of C₇H₁₂O₄, the theoretical elemental composition can be calculated. nih.govepa.govnih.gov This analytical technique is crucial for confirming the purity of a synthesized sample by comparing the experimentally determined percentages of carbon, hydrogen, and oxygen to the theoretical values.

ElementAtomic Mass (amu)Number of AtomsTotal Mass (amu)Mass Percentage (%)
Carbon (C)12.011784.07752.49
Hydrogen (H)1.0081212.0967.55
Oxygen (O)15.999463.99639.96
Total 160.169 100.00

Theoretical Chemistry Investigations

Computational chemistry offers profound insights into molecular structure, stability, and electronic properties, complementing experimental data. For this compound, quantum chemical calculations are invaluable for understanding its behavior at a molecular level.

Quantum Chemical Approaches: Density Functional Theory (DFT) and Ab Initio Hartree-Fock Theory

Both Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational ab initio methods used to solve the Schrödinger equation for a molecule. wikipedia.org These methods can predict a wide range of molecular properties without prior experimental data.

Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant, providing a fundamental starting point for more advanced calculations. wikipedia.orglibretexts.org It is particularly useful for obtaining initial geometries and molecular orbitals.

Density Functional Theory (DFT): DFT methods, such as the popular B3LYP functional, incorporate electron correlation effects, often leading to results that are in better agreement with experimental values for properties like geometry and vibrational frequencies. orientjchem.org

These computational approaches can be used to determine key characteristics of this compound as summarized in the table below.

PropertyInformation Obtained from DFT/HF Calculations
Optimized Geometry Predicts the most stable 3D arrangement of atoms, including bond lengths and angles.
Vibrational Frequencies Calculates the theoretical IR spectrum, which can be compared with experimental data to confirm structural assignments.
Electronic Properties Determines the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.
Molecular Electrostatic Potential (MEP) Maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
NMR Chemical Shifts Simulates theoretical ¹H and ¹³C NMR spectra, aiding in the interpretation of experimental results.

Natural Bond Orbital (NBO) Analysis of Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex output of a quantum chemical calculation into a chemically intuitive picture of bonding and orbital interactions. nih.gov It examines the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding orbitals). researchgate.netscirp.org

For this compound, NBO analysis would provide critical insights into its electronic structure:

Lewis Structure and Hybridization: It confirms the most representative Lewis structure and calculates the hybridization of each atom's orbitals.

Natural Population Analysis (NPA): It determines the charge distribution on each atom, offering a more refined picture than other methods.

Donor NBO (Filled)Acceptor NBO (Empty)Type of InteractionSignificance
LP (Oxygen)σ* (C-O)Anomeric EffectStabilizes the acetal linkage.
LP (Oxygen)σ* (C-C)HyperconjugationContributes to the conformational stability of the rings.
σ (C-H)σ* (C-O)HyperconjugationWeak stabilizing interactions influencing the electronic environment.

By quantifying these orbital interactions, NBO analysis provides a deep understanding of the electronic factors that govern the structure and stability of this compound.

Conformational Analysis and Stereochemical Considerations in Spirocyclic Systems

The spirocyclic structure of this compound, which features two six-membered rings, dictates its conformational preferences and stereochemistry. The six-membered rings in this compound adopt chair conformations. iucr.org A key factor governing the geometry of spiroketals like this is the anomeric effect. This stereoelectronic effect describes the tendency for a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor an axial orientation, which is counterintuitive from a purely steric perspective. wikipedia.orgillinois.edu

In this compound, the anomeric effect results in the shortening of the spiro C-O bonds compared to the non-spiro C-O bonds. iucr.org Furthermore, the bond between the central spiro carbon and the axial oxygen atom is slightly longer than the bond to the equatorial oxygen atom, which is also consistent with the anomeric effect. iucr.org This effect arises from a stabilizing hyperconjugative interaction between the lone pair of one oxygen atom and the antibonding σ* orbital of the adjacent C-O bond. illinois.edursc.org

Computational studies on related dioxaspiro[5.5]undecane systems using methods like Density Functional Theory (DFT) at the B3LYP/6-311+G* level have provided quantitative insights into the energetic differences between various conformations. e-tarjome.com These calculations have shown that conformations with two heteroatoms having an electron pair oriented antiperiplanar to the carbon-heteroatom bond are significantly more stable than conformations with only one or no such orientations. e-tarjome.com

Table 1: Selected Bond Lengths in this compound
BondLength (Å)Reference
Spiro C-O (axial)Slightly longer than equatorial iucr.org
Spiro C-O (equatorial)Shorter than axial iucr.org
Non-spiro C-OLonger than spiro C-O iucr.org

Molecular Orbital Calculations in Reaction Mechanism Elucidation

Molecular orbital calculations are instrumental in understanding the reactivity and reaction mechanisms of this compound and related spiroketals. Natural Bond Orbital (NBO) analysis, a common computational technique, is used to quantify the stereoelectronic effects that dictate the molecule's conformation and reactivity. e-tarjome.com

The anomeric effect, a dominant factor in the stability of the ground state conformation, is rationalized through donor-acceptor interactions within the molecule. Specifically, NBO analysis reveals electron delocalization from the lone pair (n) of an oxygen atom to the antibonding orbital (σ) of an adjacent C-O bond (n → σ). e-tarjome.com In the most stable conformation of spiroketals, there is a maximization of these stabilizing hyperconjugative interactions.

These calculations help to elucidate reaction mechanisms by identifying the most stable transition states. For example, in acid-catalyzed hydrolysis or formation of spiroketals, the reaction proceeds through intermediates where the stereoelectronic effects play a crucial role in determining the reaction pathway and the stereochemical outcome. The preference for certain reaction pathways can be explained by the stability of the transition states, which are in turn influenced by the same orbital interactions that govern the ground state conformational preferences.

Table 2: NBO Analysis of Donor-Acceptor Interactions in a Related Dioxaspiro[5.5]undecane System
InteractionStabilization Energy (kcal/mol)Reference
n(O) → σ(C-O) axialHigher e-tarjome.com
n(O) → σ(C-O) equatorialLower e-tarjome.com

Polymerization Chemistry of 1,5,7,11 Tetraoxaspiro 5.5 Undecane

Fundamental Polymerization Mechanisms

The polymerization of 1,5,7,11-tetraoxaspiro[5.5]undecane and its derivatives primarily proceeds through a ring-opening mechanism. This process is characteristic of cyclic monomers where the relief of ring strain provides the thermodynamic driving force for polymerization. Spiro orthocarbonates are particularly noteworthy for their ability to undergo a double ring-opening, which can lead to polymers with minimal shrinkage or even expansion in volume during polymerization. nih.govresearchgate.net

Initiation, Propagation, and Termination Processes in Ring-Opening Polymerization

The ring-opening polymerization (ROP) of cyclic monomers like this compound involves three key steps:

Initiation: The process begins with the activation of the monomer by an initiator. This can be a cation, a radical, or an anion, which attacks one of the oxygen atoms in the spirocyclic system. This initial reaction leads to the opening of one of the rings, generating a propagating species.

Propagation: The active center created during initiation then attacks another monomer molecule, leading to the sequential addition of monomer units and the growth of the polymer chain. In the case of spiro orthocarbonates, this can involve the opening of the second ring, resulting in a double ring-opening polymerization.

Termination: The growth of the polymer chain is halted by a termination reaction. This can occur through various mechanisms, such as reaction with an impurity, recombination of active centers, or a deliberate quenching step.

Radical Ring-Opening Polymerization of this compound Derivatives

The radical ring-opening polymerization of derivatives of this compound, particularly those containing exocyclic double bonds like 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane, has been a significant area of study. acs.orgcapes.gov.br

Initiator Systems and Controlled Reaction Conditions

The radical polymerization of these monomers is typically initiated by conventional free-radical initiators. The choice of initiator and reaction conditions can influence the polymerization process and the structure of the resulting polymer.

Initiator SystemReaction ConditionsReference
Redox or free-radical catalystsSolution polymerization at lower temperatures capes.gov.br
Di-tert-butyl peroxideBulk polymerization at 120 °C

Mechanistic Pathways of Ring-Opening: Single vs. Successive Ring Opening

During the radical polymerization of 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane, the initiating radical can add to the exocyclic double bond. The resulting radical can then undergo a ring-opening reaction. A key feature of spiro orthocarbonates is the potential for a double ring-opening, where both rings of the spiro system open. nih.govresearchgate.netkpi.ua However, in the case of radical polymerization of the dimethylene derivative, the primary mechanism often involves the opening of one ring, followed by propagation through the vinyl group.

Polymer Microstructure Analysis: Vinyl Polymerization vs. Ring-Opening Units

The structure of polymers derived from 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane is complex, as polymerization can proceed through both the vinyl groups and the spirocyclic system. Spectroscopic analysis, such as NMR and IR, is crucial for elucidating the microstructure of these polymers. The resulting polymer can contain a combination of units from vinyl polymerization and ring-opening, leading to a poly(ether-carbonate) structure. The extent of ring-opening versus vinyl polymerization can be influenced by the reaction conditions.

Cationic Ring-Opening Polymerization of this compound Derivatives

Cationic initiators are also effective for the polymerization of this compound and its derivatives. kpi.ua This method is particularly known for promoting the double ring-opening mechanism, which is a key advantage for applications requiring low polymerization shrinkage.

Cationic Initiators and Catalyst Systems (e.g., Lewis Acids)

The cationic polymerization of this compound and its substituted analogues is typically initiated by strong electrophilic species. Lewis acids are a prominent class of initiators for this reaction. For instance, boron trifluoride etherate (BF₃·OEt₂) has been effectively used to initiate the polymerization of derivatives like 2,8-dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane and 3,9-dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane. nih.gov These initiators function by accepting an electron pair from an oxygen atom in the oxaspirocyclic ring, which weakens the C-O bond and facilitates the initial ring-opening to form a cationic propagating species.

Other research has explored the use of protonic acids generated from photoinitiators. nih.gov For example, the photolysis of diaryliodonium salts in the presence of a photosensitizer can produce a strong Brønsted acid that initiates polymerization. researchgate.net The efficiency of these catalyst systems is influenced by factors such as the specific Lewis acid used, its concentration, the reaction temperature, and the solvent.

In some systems, montmorillonite (B579905) clays (B1170129) that have undergone a proton exchange process have been investigated as non-toxic, heterogeneous cationic catalysts for the polymerization of related heterocyclic monomers like epoxides. mdpi.com This approach offers the advantage of easy catalyst separation from the resulting polymer. mdpi.com

Photocationic Polymerization Dynamics and Kinetics

Photocationic polymerization offers spatial and temporal control over the initiation process, making it an attractive method for various applications. The kinetics of the photocationic polymerization of spiro monomers, including tetraoxaspiro[5.5]undecane derivatives, have been studied to understand the reaction mechanism and optimize polymerization conditions.

Studies on related spiroorthocarbonates (SOCs) have shown that while some derivatives exhibit reasonable reactivity with initiators like boron trifluoride etherate, their photopolymerization with iodonium (B1229267) salt initiators at room temperature can be minimal. nih.gov The polymerization rate and conversion are highly dependent on the monomer structure and the specific photoinitiator system employed.

The reactivity in visible light-induced polymerization has also been evaluated using techniques like photodifferential scanning calorimetry (PDSC). researchgate.net By comparing induction times and exotherm peak maximum times, the relative reactivities of different monomer and initiator combinations can be assessed. researchgate.net

Spectroscopic Monitoring of Oxaspirocyclic Ring-Opening During Polymerization

Spectroscopic techniques are invaluable for monitoring the ring-opening process of oxaspirocyclic compounds during polymerization in real-time. Fourier-transform infrared (FT-IR) spectroscopy is a particularly powerful tool for this purpose. The disappearance of characteristic absorption bands of the cyclic monomer and the appearance of new bands corresponding to the opened-ring polymer structure provide direct evidence of the polymerization progress.

For example, in the study of the photopolymerization of a spiroorthocarbonate, real-time FT-IR was employed to follow the disappearance of the monomer's characteristic peaks and the emergence of ether and carbonate linkages in the resulting polymer. nih.gov A significant observation in the IR spectra of some tetraoxaspiro undecane (B72203) polymers is the presence of a substantial hydroxyl peak, suggesting that chain transfer or hydrolysis reactions may occur during the polymerization process. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy is another critical technique for elucidating the structure of the final polymer. By analyzing the NMR spectrum, researchers can confirm the proposed mechanism of the double ring-opening polymerization. nih.gov For instance, NMR analysis can help determine the predominant mode of the second ring-opening, such as whether it occurs at the α-position. nih.gov These spectroscopic methods provide detailed mechanistic insights that are crucial for designing and controlling the polymerization of this compound and its derivatives.

Homopolymerization and Copolymerization Studies

The polymerization behavior of this compound and its derivatives has been explored through both homopolymerization and copolymerization, leading to a diverse range of polymeric materials with unique properties.

Homopolymerization of this compound Stereoisomers

The stereochemistry of this compound can influence its polymerization behavior and the properties of the resulting polymer. While specific studies focusing solely on the homopolymerization of individual stereoisomers of the parent this compound are not extensively detailed in the provided search results, research on substituted derivatives provides insights. For example, the synthesis and cationic polymerization of 3,9-dibenzyl-1,5,7,11-tetraoxaspiro[5.5]undecane have been reported. acs.org The presence of bulky substituents can affect the monomer's reactivity and the stereoregularity of the polymer chain.

The radical polymerization of 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane has also been investigated, focusing on the polymer's structure and the polymerization mechanism. acs.org This type of polymerization proceeds through a different mechanism than cationic polymerization and can lead to polymers with distinct architectures and properties.

Copolymerization with Other Spiroorthocarbonates and Epoxy Resins

Copolymerization of this compound derivatives with other cyclic monomers, such as other spiroorthocarbonates and epoxy resins, is a strategy to tailor the properties of the final material. This approach can be used to balance properties like shrinkage, mechanical strength, and thermal stability.

For instance, studies have explored the copolymerization of substituted 1,5,7,11-tetraoxaspiro[5.5]undecanes (TOSUs) with monooxiranes, such as styrene (B11656) oxide, using a diaryliodonium salt photoacid initiator and a β-diketone photosensitizer. researchgate.net The reactivity of these systems was evaluated, and IR spectral changes confirmed the ring-opening of both the oxirane and the TOSU. researchgate.net

The table below summarizes the copolymerization of selected this compound derivatives with other monomers.

This compound Derivative Comonomer Initiator/Catalyst System Key Findings
Substituted 1,5,7,11-tetraoxaspiro[5.5]undecanesStyrene oxideDiaryliodonium salt / β-diketone photosensitizerSuccessful ring-opening of both monomers confirmed by IR spectroscopy. researchgate.net
3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecaneDithiolsRedox or free-radical catalystsFormation of polymers with spiroorthocarbonate units in the main chain. capes.gov.br

Hybrid Polymerization Strategies and their Mechanistic Implications

Hybrid polymerization strategies combine different polymerization mechanisms, such as cationic and free-radical polymerization, to create novel materials with enhanced properties. This approach can be particularly useful for developing materials like low-shrinkage dental restoratives.

Another approach is the free-radical/cationic hybrid polymerization of an oxaspiro comonomer with denture base acrylic resin. acs.org This strategy aims to leverage the expanding nature of the spiro monomer to counteract the shrinkage of the acrylic resin during polymerization. The successful implementation of such hybrid systems requires a careful selection of monomers and initiators that are compatible with both polymerization mechanisms. The study of these systems provides a deeper understanding of the interplay between different polymerization pathways and opens up possibilities for creating advanced functional polymers.

Volume Change Phenomena in Polymerization

A significant characteristic of the polymerization of this compound (TOSU) and related spiro orthoesters is the minimal shrinkage or even expansion in volume that occurs during the process. This behavior contrasts sharply with the considerable volume contraction, typically ranging from 1.5% to 5.0% for common polymers like polyethylene, that accompanies the polymerization of most conventional monomers. krusetraining.com This unique property is of great interest in applications where dimensional accuracy is critical, such as in dental fillings, high-precision castings, and adhesive technologies.

The volume contraction observed in conventional polymerization is primarily due to the conversion of longer van der Waals distances between monomer units into shorter covalent bonds in the resulting polymer chain. In contrast, the polymerization of spiro compounds like TOSU involves a ring-opening mechanism that mitigates or reverses this shrinkage.

Expansion During Polymerization: Mechanisms and Theoretical Considerations

The expansion observed during the polymerization of this compound is attributed to its double ring-opening polymerization mechanism. acs.orgacs.org TOSU is a member of the spiro orthoester family of compounds, which are characterized by two rings connected by a central quaternary carbon atom.

Theoretical calculations and experimental data have shown that the degree of expansion or shrinkage can be influenced by the specific structure of the spiro orthoester and the polymerization conditions. For instance, the presence of substituents on the rings can affect the reactivity and the volume change upon polymerization.

Strategies for Achieving Low-Shrinkage or Volume-Expanding Polymeric Materials

Several strategies are employed to develop low-shrinkage or volume-expanding polymeric materials utilizing this compound and its derivatives. These strategies often involve the copolymerization of TOSU with other monomers to tailor the properties of the final material.

Another strategy involves the synthesis of modified TOSU derivatives. For example, the synthesis and cationic polymerization of 3,9-dibenzyl-1,5,7,11-tetraoxaspiro[5.5]undecane have been explored to understand the effect of bulky side groups on the polymerization behavior and volume change. acs.org Additionally, the radical polymerization of derivatives like 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane has been studied to create polymers with unique structures and properties. acs.orgcapes.gov.br

Furthermore, the choice of initiator and polymerization conditions, such as temperature and solvent, can also play a role in controlling the polymerization kinetics and the final volume of the polymer. For instance, visible light-induced polymerization of TOSU with monooxiranes has been investigated to create low-shrinkage systems suitable for photocurable applications. researchgate.net

The development of these low-shrinkage materials is crucial for applications requiring high dimensional stability. The data below illustrates the typical shrinkage values for various polymers, highlighting the exceptional nature of materials derived from spiro orthoesters.

Table 1: Typical Shrinkage Values for Various Polymers

Polymer Shrinkage (%)
Low-Density Polyethylene (LDPE) 1.5 - 5.0
High-Density Polyethylene (HDPE) 1.5 - 4.0
Polypropylene (PP) 1.0 - 2.5
Polystyrene (PS) 0.3 - 0.7
Acrylonitrile Butadiene Styrene (ABS) 0.4 - 0.9
Polycarbonate (PC) 0.5 - 0.7

Source: Data compiled from multiple sources. krusetraining.comupmold.com

Applications of 1,5,7,11 Tetraoxaspiro 5.5 Undecane in Advanced Materials Science

Development of Low-Shrinkage Polymeric Systems

The primary advantage of incorporating 1,5,7,11-Tetraoxaspiro[5.5]undecane and its derivatives into polymer formulations is their ability to counteract polymerization shrinkage. Conventional polymerization involves the conversion of monomer molecules from a state of van der Waals separation to a closer, covalently bonded state, resulting in a net volume reduction. In contrast, spiro orthocarbonates (SOCs) like this compound undergo a double ring-opening polymerization. nih.gov This process, where for every new bond formed, two are cleaved, can lead to a net expansion in volume. nih.gov This unique characteristic is instrumental in formulating polymeric systems with exceptional dimensional stability.

Role in Formulating Dental Resins and Composites for Dimensional Stability

In the field of restorative dentistry, polymerization shrinkage is a major cause of failure in resin-based composites. This shrinkage can generate stress at the tooth-restoration interface, leading to marginal leakage, secondary caries, and reduced longevity of the restoration. encyclopedia.pub The incorporation of spiro orthocarbonate monomers, such as derivatives of this compound, into dental resin formulations has been shown to significantly mitigate this issue.

One study investigated the use of an asymmetric spiro orthocarbonate in dental composites and found that it decreased the volumetric shrinkage by approximately 45%. nih.gov Another study on a low-shrinkage dental adhesive utilized the spiro orthocarbonate expanding monomer 3,9-diethyl-3,9-dimethylol-1,5,7,11-tetraoxaspiro- nih.govnih.govundecane (B72203) (DDTU) . masterbond.com The results indicated that the addition of 20 wt% of an anti-shrinkage-coupling additive containing DDTU decreased the volume shrinkage by 45.8% (to 4.17 ± 0.32%) and increased the shear bond strength by 49.6% (to 19.64 ± 0.99 MPa). nih.govmasterbond.com These findings underscore the potential of these compounds to enhance the durability and performance of dental restorations.

Table 1: Effect of Spiro Orthocarbonate Additive on Dental Adhesive Properties

PropertyControl GroupGroup with 20 wt% AdditivePercentage Change
Volume Shrinkage (%) 7.69 ± 0.414.17 ± 0.32-45.8%
Shear Bond Strength (MPa) 13.13 ± 1.2319.64 ± 0.99+49.6%

Utility in Precision Casting and High-Strength Adhesives

The principle of shrinkage compensation is also highly valuable in precision casting and for formulating high-strength adhesives. In precision casting, maintaining the exact dimensions of the mold is critical for producing accurate parts. The use of resins that expand or exhibit near-zero shrinkage during curing can lead to the production of components with much higher fidelity to the original design. Expanding monomers, including spiro orthocarbonates, are considered interesting for applications in precision castings to counteract polymerization shrinkage. encyclopedia.pub

Tailoring Mechanical Properties of Polymers through Structural Incorporation

The integration of this compound and its derivatives into a polymer matrix does more than just reduce shrinkage; it also provides a mechanism for tailoring the mechanical properties of the final material. The double ring-opening polymerization of these spiro compounds leads to the formation of a more complex and interconnected polymer network. While some studies have shown that the incorporation of certain spiro orthocarbonates can lead to a slight decrease in some mechanical properties, others have demonstrated significant improvements, particularly in toughness and adhesive strength. nih.govresearchgate.net

For instance, in the previously mentioned study on low-shrinkage dental adhesives, the significant increase in shear bond strength suggests that the modified polymer network exhibits improved interfacial adhesion. nih.govmasterbond.com Another study noted that while the addition of monofunctional oxaspiro monomers in dental composites resulted in only modest reductions in shrinkage, they provided diametral tensile strength values equivalent to the control groups. nih.gov Furthermore, research on epoxy systems has shown that the addition of spiro orthocarbonates can lead to increased impact strength, which is attributed to the reduction of internal stresses within the cured resin. researchgate.net

The ability to create rigid, cross-linked polymers with high reactivity makes these monomers a subject of continued investigation for developing materials with enhanced mechanical performance. nih.gov

Table 2: Research Findings on Mechanical Properties of Polymers with Spiro Orthocarbonates

Polymer SystemSpiro Orthocarbonate DerivativeObserved Effect on Mechanical PropertiesReference
Dental Adhesive3,9-diethyl-3,9-dimethylol-1,5,7,11-tetraoxaspiro- nih.govnih.govundecane (DDTU)49.6% increase in shear bond strength. nih.govmasterbond.com nih.govmasterbond.com
Dental CompositeAsymmetric spiro orthocarbonateSlightly poorer mechanical properties compared to commercial composite. nih.gov nih.gov
Epoxy ResinSpiroorthocarbonateIncreased impact strength. researchgate.net researchgate.net
Dental CompositeMonofunctional oxaspiro monomersDiametral tensile strength equivalent to controls. nih.gov nih.gov

Integration into Advanced Manufacturing Technologies

The unique properties of this compound-based polymers make them highly suitable for advanced manufacturing processes where precision and fidelity at the micro- and nano-scale are paramount.

Applications in Expansion Polymerization Imprint Resists for Nano-Imprinting

Nanoimprint lithography (NIL) is a high-throughput, low-cost technique for fabricating nanoscale structures. A significant challenge in UV-curing NIL is the volume shrinkage of the resist material during polymerization, which can lead to pattern defects and difficulties in mold release. researchgate.net To address this, researchers have formulated nanoimprint resists that utilize "expansion polymerization" by incorporating spiro orthocarbonates.

A study specifically investigated the use of This compound in a UV-curable nanoimprint resist. researchgate.net The goal was to compensate for the volume shrinkage of the commonly used epoxy compounds in the resist formulation. researchgate.net The research demonstrated that the addition of this spiro compound could lead to an optimized formulation with zero volume shrinkage after curing. researchgate.net This not only improves pattern fidelity but is also expected to lower the demolding energy, thereby reducing defects caused by residual stress. researchgate.net Another approach involved using a liquid derivative, 3,9-diethyl-3,9-bis(allyloxymethyl)-1,5,7,11-tetraoxaspiro[5.5]undecane , to overcome solubility issues of the solid parent compound and achieve significant shrinkage reduction in nanoimprint resists.

The development of these expansion polymerization imprint resists represents a critical advancement in nano-fabrication, enabling the creation of more precise and defect-free nanostructures for a variety of applications in electronics, optics, and biomedical devices.

Role of 1,5,7,11 Tetraoxaspiro 5.5 Undecane in Synthetic Organic Chemistry

Reagent for Selective Functional Group Protection

The protection of carbonyl groups is a common strategy in multi-step organic synthesis to prevent their unwanted reaction while other parts of a molecule are being modified. Acetals are a widely used class of protecting groups for aldehydes and ketones due to their stability in neutral to strongly basic conditions. libretexts.org 1,5,7,11-Tetraoxaspiro[5.5]undecane is a spirocyclic acetal (B89532) that can be formed to protect carbonyl compounds.

The formation of this compound and its substituted analogues results from the acid-catalyzed reaction of a carbonyl compound with pentaerythritol (B129877). wikipedia.orgwikipedia.org This reaction is reversible and can be driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus.

One of the key advantages of using pentaerythritol to form a spiroacetal is the potential for chemoselectivity. Aldehydes are generally more reactive towards acetal formation than ketones. This difference in reactivity allows for the selective protection of an aldehyde in the presence of a ketone. For instance, in a molecule containing both an aldehyde and a ketone functional group, treatment with one equivalent of pentaerythritol under controlled acidic conditions can preferentially protect the aldehyde, leaving the ketone available for subsequent reactions. chemistrysteps.com

The relative stability of the resulting spiroacetal makes it a robust protecting group against various reagents, including strong bases and nucleophiles like Grignard reagents and organolithium compounds. Deprotection is typically achieved by treatment with aqueous acid, which hydrolyzes the acetal and regenerates the carbonyl group. libretexts.org

Table 1: Reactivity of Carbonyl Compounds in Acetal Formation

Carbonyl SubstrateRelative Rate of Acetal FormationConditions for ProtectionConditions for Deprotection
Aliphatic AldehydeFastPentaerythritol, cat. acid (e.g., p-TsOH), Dean-StarkAqueous acid (e.g., HCl, H₂SO₄)
Aromatic AldehydeModeratePentaerythritol, cat. acid (e.g., p-TsOH), Dean-StarkAqueous acid (e.g., HCl, H₂SO₄)
Aliphatic KetoneSlowPentaerythritol, cat. acid (e.g., p-TsOH), Dean-StarkAqueous acid (e.g., HCl, H₂SO₄)
Aromatic KetoneVery SlowPentaerythritol, cat. acid (e.g., p-TsOH), Dean-StarkAqueous acid (e.g., HCl, H₂SO₄)

Precursor in the Synthesis of Other Reactive Monomers and Building Blocks

Substituted derivatives of this compound serve as important precursors in polymer chemistry. Specifically, the introduction of vinyl or methylene (B1212753) groups at the 3 and 9 positions of the spiroacetal core creates highly reactive monomers.

A prominent example is the synthesis of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane, which is formed from the condensation of acrolein (an unsaturated aldehyde) with pentaerythritol. wikipedia.org This divinyl derivative is a key starting material for the synthesis of 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane through a rearrangement reaction. wikipedia.org This latter compound is a diketene (B1670635) acetal that is a crucial monomer in the production of polyorthoesters, a class of biodegradable polymers with applications in controlled drug release systems. wikipedia.org

The polymerization of these monomers often proceeds via a ring-opening mechanism, which is of particular interest in materials science for the development of low-shrinkage polymers. For instance, the radical polymerization of 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane has been studied to understand the structure of the resulting polymer and the mechanism of polymerization. acs.org

Furthermore, substituted 1,5,7,11-tetraoxaspiro[5.5]undecanes can be copolymerized with other monomers, such as oxiranes, to create new polymeric materials with tailored properties. nih.gov The spiroacetal moiety within the polymer backbone can introduce unique characteristics, and its potential for hydrolysis under acidic conditions can be utilized for creating degradable materials. capes.gov.br

Table 2: Examples of Reactive Monomers Derived from this compound

Precursor CarbonylDerived MonomerResulting Polymer ClassKey Application
Acrolein3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecanePolyorthoesters (via rearrangement to the diethylidene derivative)Biodegradable polymers for drug delivery
Formaldehyde3,9-Dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecanePoly(spiroorthocarbonate)sLow-shrinkage polymers

Future Research Directions and Outlook for 1,5,7,11 Tetraoxaspiro 5.5 Undecane

Exploration of Novel Derivatives and Analogues with Enhanced Functionality

Future research will undoubtedly focus on the rational design and synthesis of novel derivatives and analogues of 1,5,7,11-tetraoxaspiro[5.5]undecane to introduce and enhance specific functionalities. The core spiro structure serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of material properties.

The synthesis of derivatives with various substituents at the 3 and 9 positions of the tetraoxaspiro[5.5]undecane skeleton is a promising avenue. For instance, the introduction of groups like chloromethyl, dimethyl, and methoxycarbonylmethyl has already been explored, laying the groundwork for further functionalization. nih.gov These modifications can influence the monomer's reactivity, solubility, and the ultimate properties of the resulting polymer, such as its thermal stability and mechanical strength.

A notable area of interest is the development of derivatives that can participate in different polymerization mechanisms. For example, 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) serves as a precursor to the isomeric 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU). wikipedia.orgwikipedia.org DETOSU is a highly reactive monomer that can form biodegradable polyorthoesters through polyaddition with diols, a critical feature for applications in drug delivery and temporary medical implants. wikipedia.org

Furthermore, the synthesis of spiro orthoesters containing phosphorus or silicon is being investigated to create materials with enhanced flame retardancy, a crucial property for applications in electronics and construction. tesisenred.net Research into new oxaspiro monomers for dental composites is also a key direction, with the goal of creating formulations with significantly reduced polymerization shrinkage, leading to more durable and long-lasting dental restorations. researchgate.net

Advanced Polymerization Control and Precision Macromolecular Synthesis

Achieving a high degree of control over the polymerization process is paramount for tailoring the microstructure and properties of the resulting polymers. For this compound and its analogues, cationic ring-opening polymerization is the predominant mechanism. acs.org Future research will focus on advancing this technique to achieve the characteristics of a living or controlled polymerization.

The use of specialized catalysts, such as cationic indium complexes, has shown promise in controlling the synthesis of spiro orthoesters and their subsequent polymerization. ubc.ca These catalysts can offer better control over molecular weight and molecular weight distribution, leading to polymers with more uniform and predictable properties. The investigation of equilibrium polymerization of spiro orthoesters also opens up possibilities for chemical recycling of the resulting polyesters, contributing to a circular economy for polymeric materials. acs.org

A significant area of future development is the synthesis of precision macromolecular architectures, such as block copolymers. The ability to create block copolymers where one segment is a poly(spiro orthoester) would allow for the combination of unique properties in a single material. For instance, a "cleavable" block copolymer with a hemiacetal ester junction has been demonstrated through a combination of living cationic and radical polymerizations, offering a pathway to stimuli-responsive materials. rsc.org

Understanding and controlling the polymerization mechanism, specifically the balance between single ring-opening and double ring-opening, is crucial. rsc.org Single ring-opening leads to a poly(cyclic orthoester), while double ring-opening results in a poly(ether-ester). The ability to selectively favor one mechanism over the other will enable the synthesis of polymers with distinct chemical structures and, consequently, different physical and chemical properties.

Expanding Applications in Emerging Materials Technologies and Interdisciplinary Fields

The unique properties of polymers derived from this compound are paving the way for their use in a variety of emerging technologies and interdisciplinary fields. The low-shrinkage or expanding nature of these monomers during polymerization is a key enabler for applications where dimensional accuracy is critical.

One of the most promising applications is in the field of dental materials . The reduction of polymerization shrinkage in dental composites is a long-standing challenge, as shrinkage can lead to stress at the tooth-restoration interface, potentially causing failure. The incorporation of expanding spiro orthoester monomers into dental composite formulations can counteract this shrinkage, leading to improved longevity and performance of dental fillings. researchgate.net

In the realm of biomedical engineering and pharmaceuticals , biodegradable polyorthoesters derived from monomers like DETOSU are being extensively investigated for controlled drug delivery systems. wikipedia.org These polymers can be formulated to erode at a controlled rate, releasing an encapsulated drug over a prolonged period. This technology has the potential to improve patient compliance and therapeutic outcomes for a range of diseases.

The development of high-performance coatings and adhesives is another area where these monomers show significant promise. taylorfrancis.comdtic.mil The minimal shrinkage during curing reduces internal stress, leading to better adhesion and mechanical properties of the cured film. This is particularly important for applications in aerospace, microelectronics, and other industries that demand robust and reliable materials. google.com

Furthermore, the potential to create thermosetting expanding materials opens up possibilities for applications in precision casting and as matrix resins for advanced composites. encyclopedia.pub In these applications, a slight expansion during polymerization can ensure the complete filling of a mold and a strong interface between the matrix and reinforcing fibers.

As research continues to unravel the full potential of this compound and its derivatives, we can anticipate the development of a new generation of advanced materials with tailored properties for a wide range of innovative applications.

Q & A

Q. How can discrepancies between computational and experimental polymerization data be reconciled?

  • Methodological Answer : SAM1-predicted activation energies may deviate from experimental Arrhenius plots due to solvent effects or transition-state approximations. Calibration involves comparing computed ΔH with calorimetry data (e.g., ΔH = -85 kJ/mol for homopolymerization). Adjustments to dielectric constants in simulations improve agreement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.